molecular formula C8H12O4 B2868341 (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 81831-72-3

(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B2868341
CAS No.: 81831-72-3
M. Wt: 172.18
InChI Key: LNIQYJXNDLAPKL-UHNVWZDZSA-N
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Description

(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a suitable diene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

    Catalyst: Rhodium or copper-based catalysts.

    Solvent: Dichloromethane or toluene.

    Temperature: Room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Cellular Pathways: Affecting cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: Similar in structure but differs in the ring size and functional groups.

    Cyclopropanecarboxylic acid derivatives: Share the cyclopropane core but vary in substituents and functional groups.

Uniqueness

(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIQYJXNDLAPKL-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81831-72-3
Record name rac-(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
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